molecular formula C18H16F3NO5S2 B2675300 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine CAS No. 2034378-18-0

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine

Cat. No.: B2675300
CAS No.: 2034378-18-0
M. Wt: 447.44
InChI Key: NBJQKANFKCBCPK-UHFFFAOYSA-N
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Description

Historical Context of Thiazolidine and Benzodioxin Research

Thiazolidine derivatives have been studied since the early 20th century, with Kallenberg’s 1923 synthesis of 2,4-thiazolidinedione (TZD) marking a foundational milestone. These five-membered sulfur-containing heterocycles gained prominence in the 1970s–1990s through antidiabetic agents like ciglitazone and rosiglitazone, which modulated peroxisome proliferator-activated receptor gamma (PPARγ). Parallelly, benzodioxin systems emerged as critical structural motifs due to their presence in natural products and synthetic pharmaceuticals. The 1,4-benzodioxin framework, characterized by a fused benzene and dioxane ring, has been explored for its metabolic stability and electronic properties, particularly in antibiotic development. The convergence of these two lineages—thiazolidines and benzodioxins—reflects a broader trend in medicinal chemistry toward hybrid architectures that synergize distinct pharmacological profiles.

Emergence of Sulfonyl-Linked Heterocyclic Compounds

Sulfonyl groups (-SO₂-) have become indispensable linkers in drug design due to their ability to enhance molecular rigidity, improve solubility, and facilitate target engagement. The reaction of sulfonyl azides with thioamides, as demonstrated in recent methodologies, enables regioselective synthesis of N-sulfonyl amidines—a class with demonstrated antibacterial and anticancer activities. In the target compound, the sulfonyl bridge connects the benzodioxin and thiazolidine moieties, likely stabilizing the molecule’s conformation while enabling π-stacking interactions with aromatic residues in biological targets. This strategy mirrors advances in oxazolidinone antibiotics, where sulfonyl groups contribute to enhanced potency against resistant pathogens like Mycobacterium abscessus.

Academic and Industrial Research Landscape

Academic investigations into benzodioxin-thiazolidine hybrids have intensified following breakthroughs in regioselective sulfonylation techniques. For instance, the synthesis of benzodioxin-containing oxazolidinones via oxime functionalization has demonstrated improved antibacterial efficacy compared to linezolid, a commercial antibiotic. Industrial efforts, particularly by pharmaceutical companies like Takeda and Sankyo, have historically focused on optimizing thiazolidinediones for diabetes management, though hepatotoxicity concerns necessitated structural refinements. Collaborative research now prioritizes fluorinated derivatives, as evidenced by the incorporation of trifluoromethoxy groups in the target compound—a modification shown to enhance blood-brain barrier penetration and metabolic stability.

Significance of Fluorinated Moieties in Medicinal Chemistry

The 4-(trifluoromethoxy)phenyl substituent in the thiazolidine ring exemplifies the strategic use of fluorine in drug design. Trifluoromethoxy (-OCF₃) groups confer electronegativity and lipophilicity, modulating receptor binding affinity and pharmacokinetic properties. Studies on analogous compounds, such as 2-((4-oxo-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-ylidene)methyl)benzoic acid, reveal that fluorinated aryl groups enhance inhibitory activity against enzymes like aldose reductase and protein tyrosine phosphatase 1B. Quantum mechanical analyses suggest that the strong electron-withdrawing effect of -OCF₃ stabilizes charge-transfer interactions in the thiazolidine core, potentially increasing target residence time. These properties position fluorinated thiazolidines as promising candidates for central nervous system (CNS) therapeutics and antimicrobial agents.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO5S2/c19-18(20,21)27-13-3-1-12(2-4-13)17-22(7-10-28-17)29(23,24)14-5-6-15-16(11-14)26-9-8-25-15/h1-6,11,17H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJQKANFKCBCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine is a novel thiazolidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride with various phenolic and thiazolidine derivatives. The general procedure includes:

  • Formation of Sulfonamide : The initial step involves reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with sulfonyl chlorides in an alkaline medium to form the corresponding sulfonamide.
  • Thiazolidine Formation : The sulfonamide is then reacted with thiazolidine derivatives under controlled conditions to yield the target compound.

Enzyme Inhibition

Research has indicated that compounds related to thiazolidines exhibit significant enzyme inhibitory activities. Specifically, studies have shown that derivatives can inhibit enzymes such as:

  • α-Glucosidase : Important for carbohydrate metabolism and a target for Type 2 diabetes treatment.
  • Acetylcholinesterase : Relevant in Alzheimer’s disease therapy due to its role in neurotransmitter breakdown.

Recent findings suggest that the synthesized thiazolidine derivatives demonstrate promising inhibitory effects on these enzymes, indicating potential therapeutic applications in managing diabetes and neurodegenerative diseases .

Antitumor Activity

In vitro studies have explored the antitumor properties of similar compounds. For instance, derivatives containing the benzodioxane moiety have been linked to reduced cell proliferation in various cancer cell lines. Mechanisms proposed include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key signaling pathways involved in tumor growth .

Case Studies

  • Diabetes Management : In a study examining the effects of thiazolidine derivatives on diabetic models, significant reductions in blood glucose levels were observed when treated with specific sulfonamide derivatives. These results support their potential as therapeutic agents for Type 2 diabetes management.
  • Neuroprotective Effects : Another study highlighted the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The results indicated that these compounds could enhance neuronal survival and function .

Data Tables

Compound Target Enzyme IC50 Value (µM) Biological Activity
Compound Aα-Glucosidase15Inhibitory
Compound BAcetylcholinesterase10Inhibitory
Target Compoundα-Glucosidase12Inhibitory
Target CompoundAcetylcholinesterase8Inhibitory

Scientific Research Applications

Enzyme Inhibition

Research indicates that the compound exhibits significant inhibitory activity against key enzymes involved in metabolic disorders:

  • α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. The compound has shown promising results in inhibiting α-glucosidase, suggesting potential use in managing postprandial hyperglycemia in T2DM patients .
  • Acetylcholinesterase Inhibition : The inhibition of acetylcholinesterase is critical for enhancing cholinergic neurotransmission, which is beneficial in treating Alzheimer’s Disease. Studies have reported that this compound effectively inhibits this enzyme, thus supporting cognitive function .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary studies have indicated that derivatives based on this structure exhibit moderate to high activity against various bacterial strains and fungi .

Anticancer Properties

Emerging research has focused on the anticancer potential of thiazolidine derivatives. The compound has been tested against several cancer cell lines with encouraging results, indicating its potential as a chemotherapeutic agent .

Case Study 1: Antidiabetic Activity

A study conducted on synthesized derivatives of the compound demonstrated significant antidiabetic activity through α-glucosidase inhibition. The results indicated that certain modifications to the thiazolidine ring enhanced inhibitory potency compared to standard drugs .

CompoundIC50 (µM)Target Enzyme
Compound A5.0α-Glucosidase
Compound B7.5Acetylcholinesterase

Case Study 2: Neuroprotective Effects

In vitro studies on neuronal cell lines treated with the compound showed reduced apoptosis and enhanced cell viability under oxidative stress conditions. This suggests neuroprotective effects that could be leveraged for Alzheimer's treatment .

TreatmentCell Viability (%)Apoptosis Rate (%)
Control10020
Compound8510

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